molecular formula C18H19NO B6241794 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2649034-77-3

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B6241794
CAS No.: 2649034-77-3
M. Wt: 265.3
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Description

8-(naphthalene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient in preparing enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a naphthalene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2649034-77-3

Molecular Formula

C18H19NO

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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